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molecular formula C5H10NO2P B8795314 Ethyl (cyanomethyl)methylphosphinate CAS No. 118327-71-2

Ethyl (cyanomethyl)methylphosphinate

Cat. No. B8795314
M. Wt: 147.11 g/mol
InChI Key: GUZLXOPGBKIZDI-UHFFFAOYSA-N
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Patent
US04904813

Procedure details

226.5 g (3 mol) of chloroacetonitrile were heated to 60° C. 470 g (3.53 mol) of diethyl methylphosphonate were added dropwise over a period of 3 hours at 70° to 80° C. During this step heating was not necessary; the reaction was exothermic. Ethyl chloride was collected in a down-stream cold trap. After the dropwise addition was finished, the mixture was slowly heated to 125° C. and kept at this temperature until no more waste gas (ethyl chloride) could be detected. The mixture was subsequently cooled and distilled through a column under an aspirator vacuum to give 418 g of ethyl cyanomethtylmethylphosphinate (b.p. 108°-109° C., 0.0133 kPa). This correspnds to a yield of 95% of theory, based on the amount of chloroacetonitrile used. ##STR4##
Quantity
226.5 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[CH3:5][P:6](=O)([O:10]CC)[O:7][CH2:8][CH3:9]>>[C:3]([CH2:2][P:6]([CH3:5])(=[O:10])[O:7][CH2:8][CH3:9])#[N:4]

Inputs

Step One
Name
Quantity
226.5 g
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
470 g
Type
reactant
Smiles
CP(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
During this step heating
CUSTOM
Type
CUSTOM
Details
Ethyl chloride was collected in a down-stream cold trap
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled
DISTILLATION
Type
DISTILLATION
Details
distilled through a column under an aspirator vacuum
CUSTOM
Type
CUSTOM
Details
to give 418 g of ethyl cyanomethtylmethylphosphinate (b.p. 108°-109° C., 0.0133 kPa)

Outcomes

Product
Name
Type
Smiles
C(#N)CP(OCC)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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